molecular formula C22H28N4O B6903841 N-(1-cyclopropyl-2-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

N-(1-cyclopropyl-2-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B6903841
M. Wt: 364.5 g/mol
InChI Key: VDBHJMDXYCAAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropyl-2-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide is a complex organic compound featuring a piperazine ring substituted with a cyclopropyl-phenylethyl group and a pyridin-2-ylmethyl group

Properties

IUPAC Name

N-(1-cyclopropyl-2-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c27-22(24-21(19-9-10-19)16-18-6-2-1-3-7-18)26-14-12-25(13-15-26)17-20-8-4-5-11-23-20/h1-8,11,19,21H,9-10,12-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBHJMDXYCAAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC2=CC=CC=C2)NC(=O)N3CCN(CC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-2-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is functionalized by introducing the carboxamide group.

    Introduction of the Cyclopropyl-Phenylethyl Group: This step involves the alkylation of the piperazine nitrogen with 1-cyclopropyl-2-phenylethyl bromide under basic conditions.

    Attachment of the Pyridin-2-ylmethyl Group: The final step is the nucleophilic substitution reaction where the remaining nitrogen of the piperazine ring is reacted with pyridin-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-2-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or nitro groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alkanes or amines

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-(1-cyclopropyl-2-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-2-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-2-phenylethyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
  • N-(1-cyclopropyl-2-phenylethyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

Uniqueness

N-(1-cyclopropyl-2-phenylethyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can significantly influence its binding affinity and selectivity towards biological targets compared to its isomers.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.